![molecular formula C23H28N4O2 B2515058 2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-cyclopentylacetamide CAS No. 1226431-88-4](/img/structure/B2515058.png)
2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-cyclopentylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-cyclopentylacetamide" is a derivative of pyrrolo[3,2-d]pyrimidin, which is a class of compounds known for their potential biological activities. The pyrrolo[2,3-d]pyrimidin-4-one derivatives, for instance, have been synthesized and investigated for their potential use in medicinal chemistry, particularly as anticancer agents .
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multi-step reactions starting from simple precursors. For example, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives were synthesized using methyl 3-methoxy-5-methylbenzoate as a key intermediate . Similarly, pyrrolo[2,3-d]pyrimidin-4-ones were prepared through cyclocondensation of 2-amino-1H-pyrrole-3-carboxamides with aromatic aldehydes, followed by air oxidation in the presence of a Brønsted-acidic ionic liquid as a green and reusable catalyst . These methods highlight the versatility and adaptability of pyrimidine chemistry in the synthesis of complex molecules.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic ring containing nitrogen atoms. The specific compound includes additional structural features such as a phenyl group and a cyclopentylacetamide moiety, which may influence its biological activity and interaction with biological targets.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including cyclization and addition reactions. For instance, substituted pyrimidines were prepared from the reaction of N-[4-(2-amino-1-cyano-2-substitutedvinylazo)phenyl]-2-(saccharin-2-yl)acetamide with different reagents, demonstrating the reactivity of the amino and cyano groups in these compounds . These reactions are crucial for the diversification of the pyrimidine scaffold and the generation of compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can affect these properties, which in turn can impact the compound's pharmacokinetic profile and its suitability as a drug candidate. The specific properties of "2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-cyclopentylacetamide" would need to be determined experimentally, but the literature suggests that modifications to the pyrimidine core can lead to significant changes in these properties .
科学的研究の応用
Synthesis and Biological Evaluation
The synthesis and evaluation of pyrrolo[2,3-d]pyrimidines and related heterocyclic compounds have been extensively studied due to their potential biological activities. For instance, research has been conducted on the synthesis of pyrimidine linked pyrazole heterocyclics, where microwave irradiative cyclocondensation was employed to prepare compounds with significant insecticidal and antibacterial potential (Deohate & Palaspagar, 2020). Similarly, another study focused on designing and synthesizing classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates, highlighting their inhibitory effects on dihydrofolate reductase (DHFR) and potential as antitumor agents (Gangjee et al., 2007).
Antimicrobial and Anti-inflammatory Activities
The exploration of heterocyclic compounds incorporating the pyrrolo[2,3-d]pyrimidine moiety also extends to their antimicrobial and anti-inflammatory properties. Research detailing the synthesis and antimicrobial activity of new heterocycles incorporating the antipyrine moiety, for example, demonstrates the potential of these compounds in developing new antimicrobial agents (Bondock et al., 2008). Another study synthesized and evaluated novel spiro derivatives of pyrrolopyrimidines for their promising anti-hyperglycemic activity, indicating the potential therapeutic applications of such compounds (Fatahala et al., 2018).
Chemotherapeutic Potential
The chemotherapeutic potential of pyrrolo[2,3-d]pyrimidine derivatives has been a significant area of research, with studies focusing on the synthesis of compounds as dual inhibitors of thymidylate synthase and dihydrofolate reductase, demonstrating their efficacy as antitumor agents (Gangjee et al., 2005). These studies underscore the importance of the structural modification and design of pyrrolo[2,3-d]pyrimidine derivatives in developing new therapeutic agents.
特性
IUPAC Name |
2-(3-butyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c1-2-3-13-26-16-24-21-19(17-9-5-4-6-10-17)14-27(22(21)23(26)29)15-20(28)25-18-11-7-8-12-18/h4-6,9-10,14,16,18H,2-3,7-8,11-13,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKWNNHEZICXTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-cyclopentylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

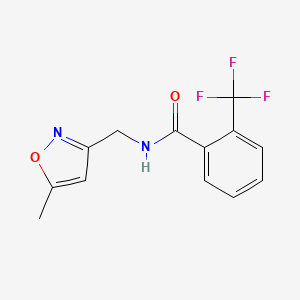
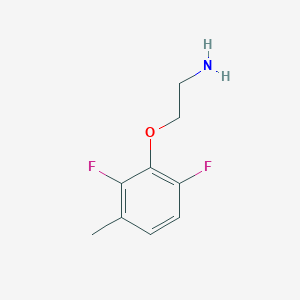
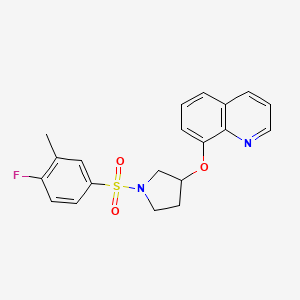
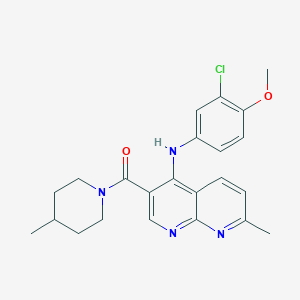
![1-[4-(diphenylmethyl)piperazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethan-1-one](/img/structure/B2514982.png)
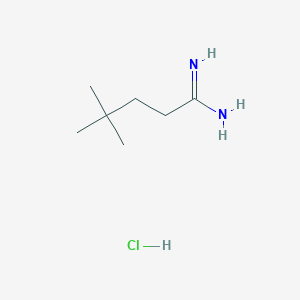
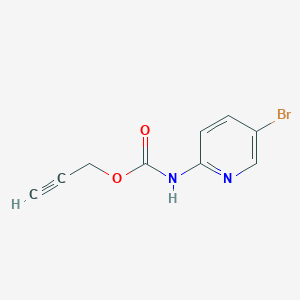
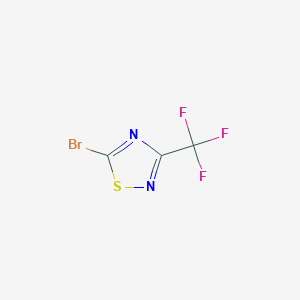

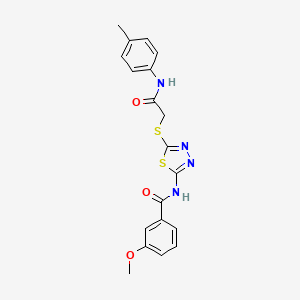
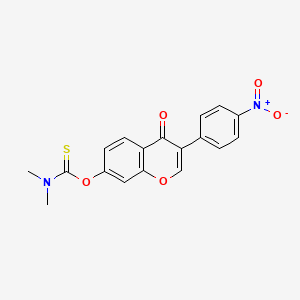
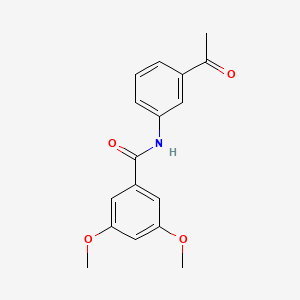
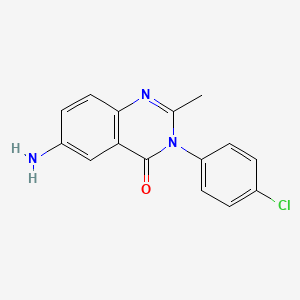
![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2514998.png)